REACTION_CXSMILES
|
Cl([O-])(=O)(=O)=O.[CH2:6]1[C:13]2[CH2:12][CH2:11][CH2:10][N+:9]=2[CH2:8][CH2:7]1.[C:14]([Mg]Br)#[CH:15]>C1COCC1>[C:14]([C:13]12[CH2:12][CH2:11][CH2:10][N:9]1[CH2:8][CH2:7][CH2:6]2)#[CH:15] |f:0.1|
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 15% NaOH solution
|
Type
|
ADDITION
|
Details
|
diluted with brine:water (1:1)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (silica gel; CHCl3 /MeOH, 90:10)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C12CCCN2CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 463 mg | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |